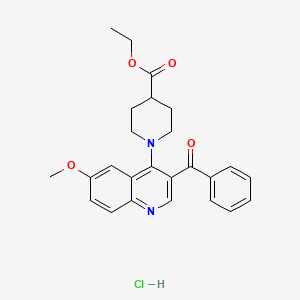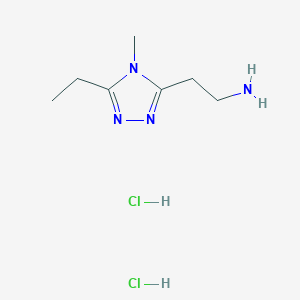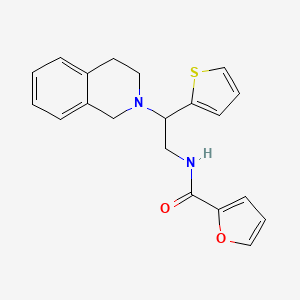
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features both benzimidazole and sulfonamide functional groups. Compounds containing these groups are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.
Acetamide Formation: The resulting intermediate is further reacted with chloroacetic acid to form the acetamide group.
Sulfonamide Introduction: Finally, the compound is treated with 4-aminobenzenesulfonamide under appropriate conditions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, leading to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is likely related to its ability to interact with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways.
相似化合物的比较
Similar Compounds
2-(1H-benzimidazol-2-ylthio)acetamide: Lacks the sulfonamide group but has similar core structure.
N-(4-sulfamoylphenyl)acetamide: Lacks the benzimidazole moiety but contains the sulfonamide group.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is unique due to the combination of benzimidazole and sulfonamide groups, which may confer a unique set of biological activities and chemical reactivity.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c16-24(21,22)11-7-5-10(6-8-11)17-14(20)9-23-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19)(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIAAJNNMUZVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B2725028.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2725032.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2725038.png)


![7-butyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725043.png)
![2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2)](/img/structure/B2725044.png)


